molecular formula C10H10N2OS B1378958 [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 885280-39-7

[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Cat. No. B1378958
M. Wt: 206.27 g/mol
InChI Key: ATLJYEMCIHJKSH-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered C3NS ring . The thiazole ring is found in many biologically active compounds and is a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of α-dithiocarbamic esters .


Molecular Structure Analysis

The thiazole ring is planar and aromatic. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation, and react with α-haloketones to form fused thiazoles .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

  • Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

    • Thiazoles have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Anticancer Activity

    • Thiazole compounds have been tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using the SRB colorimetric assay .
  • Antileishmanial Activity

    • Thiazole derivatives have been studied for their potential antileishmanial activity .
  • Antidiabetic Activity

    • Thiazole derivatives have been found to have antidiabetic activity .
  • Anti-Alzheimer Activity

    • Thiazole compounds have been studied for their potential anti-Alzheimer activity .
  • Antihypertensive Activity

    • Thiazole derivatives have been found to have antihypertensive activity .
  • Antimicrobial and Antifungal Activities

    • Thiazole derivatives, including 2-aminothiazoles, have been found to possess antimicrobial and antifungal activities .
  • Antiviral Activities

    • Thiazole derivatives have been found to possess antiviral activities .
  • Inhibitor of Thyroid

    • 2-Aminothiazole, a class to which “[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol” belongs, can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
  • Dyeing Agent

    • Anilines, a class of compounds that includes “[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol”, are used as dyeing agents in the manufacture of clothes .
  • Production of Drugs

    • Anilines are employed in the production of drugs such as paracetamol, Tylenol, and acetaminophen .

Safety And Hazards

The safety and hazards associated with thiazole compounds depend on their specific chemical structure. Some thiazole compounds are used as drugs and are safe for human consumption under specific doses, while others can be harmful or toxic .

Future Directions

Thiazoles continue to be an area of active research due to their wide range of biological activities. Future research will likely focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective thiazole-based drugs .

properties

IUPAC Name

[2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLJYEMCIHJKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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